Lithiumtrifluormethansulfonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

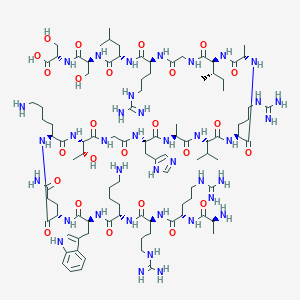

Lithium trifluoromethanesulfonate, also known as Lithium triflate, is a salt with the chemical formula LiCF3SO3 . It is composed of the lithium cation (Li+) and triflate anion (CF3SO3−; TfO−). It is very hygroscopic . This compound is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle .

Molecular Structure Analysis

The molecular structures, harmonic vibrational frequencies, infrared absorption intensities, internal force constants, and electronic charges of the trifluoromethanesulfonate (triflate) anion, its lithium ion pairs, and several aggregates have been studied .Chemical Reactions Analysis

Lithium trifluoromethanesulfonate is used in some lithium-ion batteries as a component of the electrolyte . It has been involved in reactions with lithium polysulfide (Li2S6) and methyl trifluoroacetate (CH3TFA) .Physical And Chemical Properties Analysis

Lithium trifluoromethanesulfonate has a molecular weight of 156.01 g/mol . It is a powder form substance with a melting point of >300 °C .Wissenschaftliche Forschungsanwendungen

Polymermodifikation

LiCF3SO3 wird verwendet, um die thermischen und mechanischen Eigenschaften von Polymeren wie Polymilchsäure (PLA) zu verbessern. Die Zugabe von LiCF3SO3 erhöht die Glasübergangstemperatur (Tg) von PLA und verbessert so seine Wärmebeständigkeit, ohne die Transparenz zu beeinträchtigen. Dies ist auf die Ion-Dipol-Wechselwirkung zwischen dem Lithiumkation und dem Sauerstoffatom in der PLA-Carbonylgruppe zurückzuführen. Darüber hinaus verzögert das Vorhandensein von LiCF3SO3 die Kristallisation von PLA, was vorteilhaft ist, um die Transparenz des Materials zu erhalten und gleichzeitig seine mechanischen Eigenschaften zu verbessern .

Elektrolyt in Lithium-Ionen-Batterien

Im Bereich der Energiespeicherung dient LiCF3SO3 als Elektrolytsalz, das zur thermischen Stabilität von Graphitanoden in Lithium-Ionen-Batterien beiträgt. Seine Rolle ist entscheidend für die Bestimmung der Leistung und Sicherheit dieser Batterien, da es dazu beiträgt, thermisches Durchgehen zu verhindern und die allgemeine thermische Stabilität der Batterie zu verbessern .

Feste Polymerelektrolyte

LiCF3SO3 ist auch bei der Synthese von festen Polymerelektrolyten von entscheidender Bedeutung, die in Verbindung mit Polyethylenoxid und Chitosan verwendet werden. Diese Festkörperelektrolyte haben potenzielle Anwendungen in Festkörperbatterien und bieten Vorteile wie verbesserte Sicherheit und höhere Energiedichte im Vergleich zu flüssigen Elektrolyten .

Synthese von ionischen Flüssigkeiten

Das Triflatanion (CF3SO3−), das von LiCF3SO3 abgeleitet ist, wird zur Synthese von ionischen Flüssigkeiten verwendet. Diese ionischen Flüssigkeiten werden dann verwendet, um leitfähige Polymerelektrolyte zu erzeugen, die wesentliche Bestandteile in verschiedenen elektrochemischen Geräten sind .

Leuchtende Elektrochemische Zellen

LiCF3SO3 wird bei der Herstellung von Polymerschichten für leuchtende elektrochemische Zellen (LECs) eingesetzt. Diese Zellen profitieren von den Eigenschaften der Verbindung, die zum effizienten Transport von Ionen innerhalb des Geräts beitragen und so die Leistung von LECs verbessern .

Katalysator in der organischen Synthese

In der organischen Chemie wirkt LiCF3SO3 als recycelbarer Katalysator für die Acetylierung von Alkoholen und Diacetylierung von Aldehyden. Seine katalytische Aktivität ist für verschiedene Syntheseverfahren von Bedeutung, was es zu einem wertvollen Reagenz bei der Synthese komplexer organischer Moleküle macht .

Superkondensatoren

LiCF3SO3 wird als Separator in Superkondensatoren verwendet. Superkondensatoren, auch bekannt als Ultrakondensatoren, sind Energiespeicher, die schnelle Lade- und Entladeeigenschaften bieten. Die Verwendung von LiCF3SO3 in diesen Geräten kann ihre Leistung verbessern, indem der Ionentransport verbessert und der Innenwiderstand reduziert wird .

Verbesserung der Wärmebeständigkeit von Kunststoffen auf Biomassebasis

Schließlich wird LiCF3SO3 hinsichtlich seiner Fähigkeit untersucht, die Wärmebeständigkeit von Kunststoffen auf Biomassebasis wie PLA zu verbessern. Durch Erhöhung der Tg und Reduzierung der Kristallisationsrate trägt LiCF3SO3 zur Entwicklung von Materialien bei, die höheren Temperaturen standhalten und gleichzeitig wünschenswerte Eigenschaften wie Bioabbaubarkeit und Kohlenstoffneutralität beibehalten .

Wirkmechanismus

Target of Action

Lithium trifluoromethanesulfonate, also known as lithium triflate, is a salt composed of the lithium cation (Li+) and triflate anion (CF3SO3−; TfO−) . It is primarily used in the production of lithium-ion batteries .

Mode of Action

The lithium cation (Li+) in lithium trifluoromethanesulfonate interacts with the triflate anion (CF3SO3−; TfO−) to form a very hygroscopic salt . This hygroscopic nature allows the salt to absorb water from air humidity , which can influence its behavior in various applications, such as in lithium-ion batteries.

Pharmacokinetics

Given its use in lithium-ion batteries, its bioavailability is likely influenced by factors such as its hygroscopic nature and its stability under various environmental conditions .

Result of Action

In the context of lithium-ion batteries, the action of lithium trifluoromethanesulfonate enables the formation of greener and sustainable batteries for electrical energy storage . It improves the electrochemical and mechanical characteristics of the battery’s membrane .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of lithium trifluoromethanesulfonate. For example, its hygroscopic nature means that it readily absorbs water from air humidity . This can affect its behavior in applications like lithium-ion batteries, where moisture can influence the efficiency and lifespan of the battery.

Safety and Hazards

Lithium trifluoromethanesulfonate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that the compound is highly soluble in water and organic solvents This solubility allows it to interact with various biomolecules in biochemical reactions

Cellular Effects

It is known that the compound plays a crucial role in lithium-ion battery production This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound is composed of the lithium cation (Li+) and triflate anion (CF3SO3−) . The triflate anion owes its stability to resonance stabilization, which causes the negative charge to be spread symmetrically over the three oxygen atoms . An additional stabilization is achieved by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .

Temporal Effects in Laboratory Settings

It is known that the compound is very hygroscopic and absorbs water from air humidity This suggests that it may have certain stability and degradation characteristics over time

Metabolic Pathways

Given its role in lithium-ion battery production , it may interact with certain enzymes or cofactors and influence metabolic flux or metabolite levels

Transport and Distribution

Given its high solubility in water and organic solvents , it may interact with certain transporters or binding proteins and influence its localization or accumulation

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lithium trifluoromethanesulfonate involves the reaction of Lithium hydroxide with trifluoromethanesulfonic acid.", "Starting Materials": [ "Lithium hydroxide", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Add Lithium hydroxide to a reaction vessel containing Trifluoromethanesulfonic acid", "Stir the reaction mixture at room temperature for several hours", "Cool the reaction mixture to 0°C and filter the precipitated Lithium trifluoromethanesulfonate", "Wash the precipitate with cold ether and dry under vacuum" ] } | |

CAS-Nummer |

33454-82-9 |

Molekularformel |

CHF3LiO3S |

Molekulargewicht |

157.0 g/mol |

IUPAC-Name |

lithium;trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI-Schlüssel |

WDGKXRCNMKPDSD-UHFFFAOYSA-N |

Isomerische SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] |

SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] |

Kanonische SMILES |

[Li].C(F)(F)(F)S(=O)(=O)O |

Andere CAS-Nummern |

33454-82-9 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

1493-13-6 (Parent) |

Synonyme |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

Herkunft des Produkts |

United States |

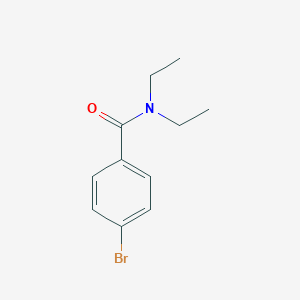

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-Aminophenyl)-1-methylethyl]phenol](/img/structure/B46601.png)